molecular formula C27H30N4O5 B569771 H-Tyr-Tyr-Phe-NH2 CAS No. 117756-23-7

H-Tyr-Tyr-Phe-NH2

Cat. No.: B569771
CAS No.: 117756-23-7
M. Wt: 490.56
InChI Key: FYRLHJWHYOTPFX-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Tyr-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for the preparation of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. The subsequent amino acids (tyrosine and tyrosine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Tyr-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The phenol groups in tyrosine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target the amide bonds or the aromatic rings.

    Substitution: The hydroxyl groups in tyrosine can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives of tyrosine.

    Reduction: Reduced forms of the peptide, potentially altering its biological activity.

    Substitution: Modified peptides with ester or ether groups.

Scientific Research Applications

H-Tyr-Tyr-Phe-NH2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Tyr-Tyr-Phe-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, mimicking the effects of endogenous peptides. This interaction leads to the activation of intracellular signaling pathways, resulting in various physiological responses, including analgesia (pain relief) .

Comparison with Similar Compounds

Similar Compounds

    Endomorphin-1: Tyr-Pro-Trp-Phe-NH2

    Endomorphin-2: Tyr-Pro-Phe-Phe-NH2

    Dermorphin: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2

Uniqueness

H-Tyr-Tyr-Phe-NH2 is unique due to its specific amino acid sequence, which imparts distinct biological properties. Unlike other similar compounds, it contains two tyrosine residues, which may influence its binding affinity and selectivity for opioid receptors. This unique structure makes it a valuable compound for studying the structure-activity relationships of peptides .

Properties

CAS No.

117756-23-7

Molecular Formula

C27H30N4O5

Molecular Weight

490.56

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C27H30N4O5/c28-22(14-18-6-10-20(32)11-7-18)26(35)31-24(16-19-8-12-21(33)13-9-19)27(36)30-23(25(29)34)15-17-4-2-1-3-5-17/h1-13,22-24,32-33H,14-16,28H2,(H2,29,34)(H,30,36)(H,31,35)/t22-,23-,24-/m0/s1

InChI Key

FYRLHJWHYOTPFX-HJOGWXRNSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

H-Tyr-Tyr-Phe-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.